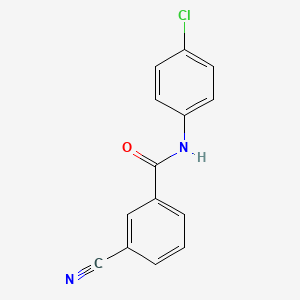

N-(4-chlorophenyl)-3-cyanobenzamide

Description

Significance of Amide Functional Groups in Organic Synthesis and Pharmaceutical Design

The amide functional group, consisting of a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry and pharmaceutical design. numberanalytics.comdiplomatacomercial.comnumberanalytics.com Its importance stems from several key properties:

Stability: The amide bond is relatively stable under physiological conditions, providing a reliable linkage within drug molecules. numberanalytics.com

Hydrogen Bonding: Amides can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like proteins and enzymes. diplomatacomercial.comnumberanalytics.com This ability to form hydrogen bonds also influences a drug's solubility and bioavailability. diplomatacomercial.com

Versatility in Synthesis: A variety of synthetic methods, such as the reaction between a carboxylic acid and an amine, can be employed to create amide bonds, allowing for the construction of complex molecules. numberanalytics.com

The presence and orientation of the amide group can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical consideration in the design of new therapeutic agents. numberanalytics.com

Overview of Chlorophenyl- and Cyanophenyl-Substituted Benzamides as Promising Chemical Scaffolds

The strategic placement of chlorophenyl and cyanophenyl groups on a benzamide (B126) scaffold can dramatically influence the molecule's biological activity. The chlorine atom, an electron-withdrawing group, can enhance the potency and metabolic stability of a compound. mdpi.com Similarly, the cyano group (a carbon-nitrogen triple bond) can participate in specific interactions with biological targets and improve a compound's properties. nih.gov

The combination of these substituents on a benzamide core has led to the development of compounds with a range of pharmacological effects. For instance, substituted benzamides are being investigated as potential treatments for cancer, inflammation, and neurological disorders. researchgate.netnih.govnih.gov The specific positioning of these groups on the phenyl rings is crucial for determining the molecule's interaction with its intended biological target.

Research Context and Scope for N-(4-chlorophenyl)-3-cyanobenzamide

This compound is a specific substituted benzamide that has emerged as a compound of interest for researchers. Its structure combines the key features of a 4-chlorophenyl group and a 3-cyanobenzoyl group linked by an amide bond. This particular arrangement of functional groups suggests potential for specific biological activities that are currently under investigation.

The synthesis of this compound and its analogs is a key area of research. chemicalbook.comnih.gov Scientists are exploring various synthetic routes to efficiently produce these compounds and to create libraries of related molecules for biological screening. researchgate.netindexcopernicus.com The primary goal of this research is to understand the structure-activity relationship (SAR) – how changes in the molecular structure affect its biological function. This knowledge is essential for designing more potent and selective compounds for potential therapeutic applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H9ClN2O |

| Molecular Weight | 256.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 115175-17-2 |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJPSEZUKHKQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Foundational Amide Bond Formation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Consequently, the synthesis of benzamides like the target compound necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

A primary strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. chemistrysteps.com This is accomplished through the use of coupling reagents that react with the carboxylic acid to form a highly reactive intermediate. This "activated" species is then readily attacked by the amine.

Common activating agents include a variety of phosphonium (B103445) and guanidinium (B1211019) salts, as well as carbodiimides often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysulfosuccinimide (sulfo-NHS). mdpi.comnih.gov These additives can trap the activated intermediate to form a less reactive but more stable active ester, which then reacts with the amine, often minimizing side reactions and racemization in chiral substrates. mdpi.com The development of efficient activation methods, such as using triphosgene (B27547) in microflow reactors, allows for rapid conversion of carboxylic acids into highly active species for subsequent reaction with amines. nih.gov

Table 1: Common Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent, activates carboxylic acid |

| EDC / EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Additive, minimizes side reactions |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling agent, fast reaction rates |

| TCT | Trichlorotriazine | Coupling reagent |

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for the synthesis of amides from carboxylic acids and amines. orgoreview.comwikipedia.org The mechanism involves the protonation of DCC by the carboxylic acid, followed by the attack of the resulting carboxylate anion on the protonated DCC. This forms a highly reactive O-acylisourea intermediate. orgoreview.com The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. A subsequent rearrangement leads to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. orgoreview.comwikipedia.org

While highly effective, the use of stoichiometric activating agents generates significant waste. mdpi.com Research continues to focus on developing catalytic methods for direct amidation that avoid these reagents, representing a greener chemical approach. mdpi.com

Targeted Synthesis of N-(4-chlorophenyl)-3-cyanobenzamide

The specific synthesis of this compound can be achieved by applying the foundational principles of amide bond formation. A direct and effective method involves the condensation reaction between 3-cyanobenzoic acid and 4-chloroaniline (B138754).

A representative protocol, adapted from the synthesis of similar N-phenylbenzamide derivatives, would employ a carbodiimide (B86325) coupling agent and an activating reagent. nih.gov For instance, 3-cyanobenzoic acid would be dissolved in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF). A coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or EDC, along with an additive like HOBt, would be added to activate the carboxylic acid. nih.gov After a short period of stirring to form the active intermediate, 4-chloroaniline is introduced to the mixture. The reaction proceeds, typically at room temperature, to yield this compound. nih.gov The final product can be isolated and purified using standard techniques like extraction and crystallization or column chromatography.

Reaction Scheme:

Strategies for Diversification and Analog Preparation

To explore the structure-activity relationship of this compound, chemists can employ various strategies to prepare a library of related analogs. These strategies focus on modifying the two aromatic rings and the amide linker.

The diversification of the benzamide (B126) scaffold can be achieved by introducing or modifying functional groups on either the benzoyl or the aniline (B41778) ring.

Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct modification of C-H bonds on the aromatic rings. For example, transition-metal catalysis (e.g., using nickel or rhodium) can direct the alkylation, arylation, or halogenation of specific positions on the rings, guided by the existing functional groups. acs.orgacs.org

Modification of Existing Groups: The cyano (CN) group on the benzoyl ring is a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up numerous avenues for further derivatization. Similarly, the chloro (Cl) group on the aniline ring can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino substituents.

Functional Group Interconversion: Standard organic transformations can be used to alter substituents. For example, a nitro group, installed via electrophilic aromatic substitution, can be reduced to an amine, which can then be further functionalized. youtube.com This allows for a change in the electronic properties and directing effects of the substituent. youtube.com

Table 2: Examples of Aromatic Ring Diversification Strategies

| Strategy | Reaction Type | Potential Modification |

| C-H Alkylation | Nickel/Aluminum Catalysis | Introduction of alkyl groups at the para-position of benzamides. acs.org |

| Friedel-Crafts | Electrophilic Aromatic Substitution | Introduction of acyl or alkyl groups. |

| Nucleophilic Substitution | SNAr, Cross-Coupling | Replacement of the chlorine atom with other functional groups. |

| Group Transformation | Hydrolysis, Reduction | Conversion of the cyano group to COOH, CONH₂, or CH₂NH₂. |

The amide bond itself can be replaced with other bioisosteric linkers to probe the importance of its structural and electronic features.

Thioamides: The amide can be converted to a thioamide by treatment with reagents like Lawesson's reagent. Thioamides have different hydrogen bonding capabilities and conformational preferences compared to amides.

Reversed Amides: The connectivity can be reversed, which would involve synthesizing an analog from 3-chlorobenzoic acid and 4-aminobenzonitrile.

Non-hydrolyzable Mimics: Linkers such as esters, ureas, or sulfonamides can be synthesized to explore different chemical properties. nih.govacs.org For example, a urea (B33335) analog could be prepared from 3-cyanobenzoyl azide (B81097) (derived from the carboxylic acid) followed by reaction with 4-chloroaniline.

Acyltrifluoroborates: An alternative route to amides that avoids traditional coupling agents involves the use of potassium acyltrifluoroborates (KATs). rsc.org These can be condensed with amines to form trifluoroborate iminiums, which are then oxidized to the corresponding amide, a method also suitable for challenging substrates. rsc.org

By systematically applying these synthetic and derivatization strategies, researchers can generate a diverse library of compounds based on the this compound scaffold for further investigation.

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic scaffolds into the core structure of this compound can significantly alter its physicochemical and biological properties. The cyano group (C≡N) on the benzoyl ring is a particularly versatile functional handle for elaboration into various nitrogen-containing heterocycles.

One of the most common transformations of an aromatic nitrile is its conversion into a tetrazole ring. This [2+3] cycloaddition reaction is typically performed with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt. For a substrate like 3-cyanobenzamide, this reaction would yield a 3-(1H-tetrazol-5-yl)benzamide derivative. The reaction of nitriles with sodium azide, catalyzed by zinc salts in water, provides a straightforward and environmentally conscious route to 5-substituted 1H-tetrazoles. organic-chemistry.org This method is compatible with a wide array of nitrile substrates, including aromatic and alkyl nitriles. organic-chemistry.org

Furthermore, the benzamide core itself can be constructed from heterocyclic precursors. For instance, research has shown the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which can be further modified to create fused heterocyclic systems like pyrazolotriazines. nih.gov This approach involves building the benzamide onto a pre-existing heterocyclic amine. nih.gov While not a direct derivatization of this compound, these methods highlight the principle of combining benzamide structures with heterocycles to access new chemical space.

Table 1: Representative Methods for Heterocycle Formation from Nitriles

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Tetrazole Synthesis | NaN3, ZnCl2, H2O | 5-Aryl-1H-tetrazole | High yield, broad scope, uses water as solvent. | organic-chemistry.org |

| Tetrazole Synthesis from Amides | Diphenyl phosphorazidate (DPPA) | 1,5-Disubstituted 1H-tetrazole | Avoids toxic/explosive reagents by activating the amide oxygen. | organic-chemistry.org |

| Pyrazolotriazine Synthesis | 1. NaNO2, HCl 2. Malononitrile | N-(pyrazolo[5,1-c] researchgate.netchemistryviews.orgresearchgate.nettriazin-7-yl)benzamide | Multi-step synthesis starting from a 5-aminopyrazole benzamide derivative. | nih.gov |

Emerging Synthetic Approaches

Recent advances in synthetic organic chemistry have introduced novel and more efficient methods for creating amide bonds and their derivatives, moving beyond traditional coupling reagents.

Electrochemical synthesis is emerging as a sustainable and powerful alternative for amide bond formation, often avoiding the need for hazardous and wasteful coupling agents. chemistryviews.orgresearchgate.net This technique relies on anodic oxidation to activate a carboxylic acid or a related precursor for reaction with an amine.

One prominent method involves an iodine-mediated electrochemical coupling. chemistryviews.org In this system, an iodide salt (e.g., NBu₄I) acts as a redox mediator. At the anode, iodide is oxidized to a reactive iodine species which, in concert with triphenylphosphine, activates a carboxylic acid. This activated species then readily reacts with an amine to form the desired amide. chemistryviews.org This process benefits from mild conditions and can be controlled by the applied electrical current. chemistryviews.org

Another approach utilizes a bromide salt as both the electrolyte and a catalyst in an undivided cell, promoting the direct amidation of carboxylic acids with amines under aqueous conditions. researchgate.netrsc.org This method demonstrates excellent functional group tolerance and high yields, proceeding through a proposed acyl radical intermediate. researchgate.netrsc.org These electrochemical strategies offer a greener path to amides like this compound, starting from 3-cyanobenzoic acid and 4-chloroaniline.

Table 2: Comparison of Electrochemical Amidation Methods

| Method | Key Reagents/Mediators | Proposed Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Iodide-Mediated Coupling | NBu4I, PPh3 | Activated Phosphorus Species | Lowers required potential, avoids hazardous reagents, recyclable byproduct (PPh3O). | chemistryviews.org |

| Bromide-Catalyzed Aqueous Synthesis | TBAB (Tetrabutylammonium bromide) | Acyl Radical | Operates in water, excellent chemoselectivity, mild room temperature conditions. | researchgate.netrsc.orgrsc.org |

Nickel catalysis has become a powerful tool for constructing complex organic molecules. While not a direct synthesis of the parent this compound, Ni-catalyzed reactions are crucial for creating advanced, chiral derivatives that are otherwise difficult to access.

One such advanced method is the Ni-catalyzed enantioselective reductive dicarbofunctionalization of alkenes. This strategy allows for the synthesis of complex chiral lactams, such as pyrrolidinones and piperidinones, which are core structures in many pharmaceuticals. nih.govnih.gov In these reactions, a Ni(0) catalyst, often paired with a chiral ligand like "Quinim" or "Quinox," facilitates the coupling of an alkene, an alkyl halide, and a carbamoyl (B1232498) chloride. nih.govnih.gov The reaction proceeds through a proposed carbamoyl-Ni(I) intermediate, which undergoes an enantiodetermining migratory insertion into the alkene. nih.gov This methodology enables the stereoselective formation of multiple C-C and C-N bonds in a single step, leading to highly functionalized, enantioenriched benzamide-containing cyclic structures. nih.govnih.gov

Additionally, nickel catalysts are used for the direct alkylation of C-H bonds in benzamides that have a directing group, allowing for precise modification of the aromatic core. nih.gov These cutting-edge techniques demonstrate the potential for creating novel, high-value derivatives from simpler benzamide scaffolds.

The synthesis of radiolabeled compounds is essential for molecular imaging techniques like Positron Emission Tomography (PET). Carbon-11 (¹¹C), a positron-emitting radionuclide with a short half-life of 20.4 minutes, is a favored isotope because its incorporation does not alter the biological activity of the parent molecule. researchgate.netscholaris.ca

A key method for incorporating ¹¹C is through palladium-mediated ¹¹C-carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO). researchgate.netnih.gov This reaction can be used to synthesize ¹¹C-labeled amides, including benzamides, from an aryl halide precursor and an amine. researchgate.netresearchgate.net The process typically involves trapping cyclotron-produced [¹¹C]CO in a reaction loop containing the precursor, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and the amine. researchgate.netsnmjournals.org The reaction often proceeds rapidly at room temperature, which is crucial given the short half-life of ¹¹C. researchgate.netsnmjournals.org

This technique has been successfully used to produce various ¹¹C-labeled amides and other carbonyl-containing compounds for PET imaging, achieving high radiochemical purity and molar activity. researchgate.netamsterdamumc.nl For a molecule like this compound, this method could theoretically be applied by reacting 3-cyano-iodobenzene with 4-chloroaniline in the presence of [¹¹C]CO and a palladium catalyst, yielding the target compound with the ¹¹C label on the carbonyl carbon.

Table 3: Key Aspects of ¹¹C-Carbonylation for Amide Synthesis

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Radionuclide | Carbon-11 (¹¹C) | Short half-life (20.4 min) allows for multiple scans in a day; does not alter compound's properties. | researchgate.netscholaris.ca |

| Precursor | [¹¹C]Carbon Monoxide ([¹¹C]CO) | Versatile building block for introducing a carbonyl group. | nih.gov |

| Catalysis | Palladium-mediated cross-coupling | Enables efficient formation of the amide bond under mild conditions suitable for rapid radiosynthesis. | researchgate.netsnmjournals.org |

| Typical Reaction Time | 35-50 minutes (total synthesis) | Rapid synthesis is essential to obtain usable quantities of the radiotracer before significant decay. | snmjournals.org |

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of N-(4-chlorophenyl)-3-cyanobenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, N-(4-chlorophenyl)benzamide, in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons. rsc.org For the analogous N-phenylbenzamide, the aromatic protons appear as multiplets in the range of δ 7.16-7.90 ppm. rsc.org In a similar structure, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the aromatic protons are also observed in the downfield region of the spectrum. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar benzamide (B126) derivative, the carbonyl carbon (C=O) signal is typically found in the downfield region, around δ 162-166 ppm. rsc.org The aromatic carbons of the 4-chlorophenyl ring and the 3-cyanobenzoyl moiety would be expected to resonate in the δ 120-140 ppm range, with the cyano group's carbon appearing at a distinct chemical shift. mdpi.com

| ¹H NMR Data for a Related Benzamide Structure |

| Chemical Shift (ppm) |

| 7.16-7.90 |

| ¹³C NMR Data for a Related Benzamide Structure |

| Chemical Shift (ppm) |

| 162-166 |

| 120-140 |

Mass Spectrometry (MS, LCMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For a structurally related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, the protonated molecule [M+H]⁺ was observed at m/z 305.0683, which corresponds to the calculated mass of 305.0688 for C₁₅H₁₄N₂O₃Cl⁺. mdpi.com This level of accuracy is crucial for confirming the molecular formula. The fragmentation of such amides often involves cleavage of the amide bond. mdpi.com

| HRMS Data for a Related Amide |

| Calculated m/z [M+H]⁺ |

| 305.0688 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound.

The IR spectrum of a similar compound, N-(4-chlorophenyl)cyanamide, shows a characteristic N-H stretching vibration. researchgate.net The spectrum of 4-cyanobenzamide, a closely related structure, reveals a strong absorption band for the cyano group (C≡N) stretching vibration. bas.bg The carbonyl (C=O) stretching frequency in amides is also a prominent feature. bas.bg For N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the N-H stretch is observed, and for methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate, the C≡N stretch is a key diagnostic peak. nih.govresearchgate.net

| Characteristic IR Absorption Bands |

| Functional Group |

| N-H Stretch |

| C≡N Stretch |

| C=O Stretch |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophores. The benzoyl and chlorophenyl groups in this compound act as chromophores. The absorption spectra of related compounds, such as N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, lie in the range of 294-400 nm. researchgate.net For N-(3-chlorophenethyl)-4-nitrobenzamide, absorption maxima were observed at 239 nm and 290 nm in methanol. mdpi.com Theoretical studies on cyano-substituted styrylpyridine compounds also contribute to understanding the UV-Vis spectra of molecules containing a cyano group. nih.gov

X-ray Diffraction Crystallography for Molecular Geometry and Crystal Packing

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of similar structures provides valuable insights. For instance, the crystal structure of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide reveals that intermolecular N—H···O hydrogen bonds link the molecules into chains. nih.gov

Elucidation of Intermolecular Interactions and Crystal Network Formation

N-H···O Hydrogen Bonds: A predominant interaction in the crystal structures of related benzanilides is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. nih.govresearchgate.net For instance, in the crystal structure of N-(4-chlorophenyl)benzamide, molecules are linked into chains by these N-H···O hydrogen bonds. nih.govresearchgate.net It is highly probable that this compound also forms similar hydrogen-bonded chains, which constitute a primary motif in its crystal network.

Halogen Bonding: The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. This is a directional interaction between the electrophilic region (σ-hole) on the halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, Cl···Cl contacts have been observed, linking molecular chains. nih.gov It is therefore plausible that the chlorine atom in this compound participates in similar halogen bonds, potentially with the cyano nitrogen or the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal packing.

The cyano group, with its electron-withdrawing nature and ability to act as a hydrogen bond acceptor, would also play a significant role in the intermolecular interaction landscape, though specific interactions involving this group in the target molecule require empirical confirmation.

Conformational Analysis and Dihedral Angles

The conformation of this compound is largely defined by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group. The relative orientation of these planar groups is described by dihedral angles.

Based on studies of similar benzanilides, the amide group (–NHCO–) is expected to be nearly planar. The dihedral angle between the benzoyl ring and the amide group, as well as the dihedral angle between the chlorophenyl ring and the amide group, are key conformational parameters. For example, in N-(4-chlorophenyl)benzamide, the amide group forms a dihedral angle of 29.95(9)° with the benzoyl ring. nih.govresearchgate.net In 4-chloro-N-(3-chlorophenyl)benzamide, the NHCO group forms dihedral angles of 20.2(2)° and 21.5(1)° with the aniline (B41778) and benzoyl rings, respectively. nih.gov

A summary of typical dihedral angles observed in related benzanilide (B160483) structures is presented below.

| Compound | Dihedral Angle (Benzoyl-Amide) | Dihedral Angle (Anilino-Amide) | Dihedral Angle (Benzoyl-Anilino) | Reference |

| N-(4-chlorophenyl)benzamide | 29.95(9)° | - | 60.76(3)° | nih.govresearchgate.net |

| 4-chloro-N-(3-chlorophenyl)benzamide | 21.5(1)° | 20.2(2)° | 3.7(2)° | nih.gov |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netyoutube.com This technique is particularly valuable for the unambiguous determination of the absolute configuration of chiral molecules in solution, a critical aspect in fields such as pharmaceutical development. youtube.com

If this compound were to exist in a chiral, non-racemic form (for instance, due to atropisomerism arising from restricted rotation around the N-aryl bond), VCD spectroscopy would be an ideal tool to determine its absolute stereochemistry. The process would involve measuring the experimental VCD spectrum of the enantiomerically enriched sample and comparing it to the theoretically predicted spectra for the (R) and (S) enantiomers. These theoretical spectra are typically calculated using density functional theory (DFT). researchgate.net

While there are no specific studies in the surveyed literature that apply VCD to this compound, the methodology is well-established for other chiral amides and N-aryl amides. nih.govnih.gov The amide I and II vibrational modes are particularly sensitive to the molecular conformation and would likely produce characteristic VCD signals. nih.gov The success of VCD in elucidating the stereochemistry of complex molecules suggests its high potential for the structural analysis of chiral derivatives of this compound. nih.govbiotools.us

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For N-(4-chlorophenyl)-3-cyanobenzamide, docking studies would be employed to predict its binding affinity to various protein targets. For instance, studies on similar benzamide (B126) derivatives have explored their potential as inhibitors of enzymes like cyclooxygenase (COX) or as agents targeting cancer-related proteins. researchgate.netnih.govjppres.comnih.gov The process involves preparing the 3D structure of the ligand and the target protein. Docking software then systematically samples different orientations and conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding and the conformational changes that may occur.

For a complex of this compound and a target protein, an MD simulation would track the atomic movements over a set period, typically nanoseconds. This allows researchers to observe the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking. jppres.com

Root Mean Square Deviation (RMSD) Analysis of Ligand-Protein Complexes

A key analysis performed on MD simulation trajectories is the Root Mean Square Deviation (RMSD). RMSD measures the average distance between the atoms of a superimposed protein or ligand at a given time compared to a reference structure (usually the initial docked pose).

A plot of RMSD over time indicates the stability of the system. For the this compound-protein complex, a low and stable RMSD value would suggest that the ligand remains securely bound in its initial predicted pose throughout the simulation, indicating a stable complex. jppres.comnih.gov Conversely, large fluctuations or a continuously increasing RMSD might suggest that the ligand is unstable in the binding site.

Investigation of Ternary Complex Formation Stability

Information regarding the investigation of ternary complex formation stability specifically for this compound is not available in the reviewed literature. This type of analysis would be relevant if the compound's mechanism of action involves stabilizing or disrupting the interaction between two other molecules, such as two proteins.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (or electron density) of many-body systems. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inresearchgate.net

For this compound, DFT calculations would provide information on the distribution of electron density, which is crucial for understanding how the molecule might interact with other molecules. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. niscpr.res.inmalayajournal.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a molecule and characterize the nature of chemical bonds and non-covalent interactions (NCIs). researchgate.netresearchgate.net This analysis is based on the topology of the electron density, ρ(r), where critical points in the electron density field reveal the locations of atoms, bonds, rings, and cages.

For a given molecular system, QTAIM calculates several topological parameters at the bond critical points (BCPs) to define the strength and nature of interactions. researchgate.netnih.gov Key parameters include:

Electron Density (ρ(r)) : Its magnitude at the BCP correlates with the strength of the bond or interaction. researchgate.net

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net

Total Electron Energy Density (H(r)) : This is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)). The sign of H(r) at a BCP helps to distinguish between different types of hydrogen bonds. A negative H(r) suggests a significant covalent character, typical of strong hydrogen bonds, while a positive H(r) indicates weaker, purely electrostatic interactions. researchgate.net

In studies of molecules with similar functional groups, QTAIM has been instrumental in identifying and quantifying a range of NCIs, including weak conventional and non-conventional hydrogen bonds. nih.gov The analysis of BCPs reveals the presence and relative strengths of interactions such as C-H···Cl, N-H···O, and π-π stacking, which are crucial for the stability of the molecular conformation and its packing in the solid state. researchgate.netnih.gov

Table 1: Representative Topological Parameters from QTAIM Analysis for Non-Covalent Interactions This table presents typical data ranges for non-covalent interactions observed in similar organic molecules, as specific QTAIM data for this compound is not available in the provided search results.

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C-H···Cl | 0.005 - 0.020 | 0.015 - 0.040 | > 0 | Closed-Shell (Weak) |

| N-H···O | 0.010 - 0.035 | 0.025 - 0.090 | < 0 | Partially Covalent (Medium-Strong) |

| C-H···π | 0.003 - 0.010 | 0.010 - 0.030 | > 0 | Closed-Shell (Weak) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org By partitioning the crystal electron density into molecular fragments, this technique generates a unique surface for each molecule. This surface is color-mapped with various properties, most commonly d_norm, which identifies regions of close intermolecular contact.

The d_norm value is derived from d_e (the distance from the surface to the nearest nucleus external to the surface) and d_i (the distance to the nearest nucleus internal to the surface).

Red regions on the d_norm surface indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. researchgate.net

Blue regions represent contacts that are longer than the van der Waals radii.

White regions show contacts with distances approximately equal to the van der Waals radii.

This visual information is complemented by 2D fingerprint plots, which summarize all the intermolecular contacts on the Hirshfeld surface. nih.gov These plots provide a quantitative breakdown of each type of interaction's contribution to the total surface area. For molecules containing chloro, phenyl, and cyano groups, Hirshfeld analysis typically reveals the dominance of H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.govnih.gov These interactions collectively govern the supramolecular architecture and packing of the molecules in the crystal. nih.gov

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface This table is a representative example based on analyses of structurally related chlorophenyl compounds. nih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| N···H/H···N | 3.9 |

| Other | 12.3 |

Conceptual DFT and Parr Functions for Predicting Reaction Sites

Conceptual Density Functional Theory (DFT), also known as Chemical Reactivity Theory, provides a framework for predicting the reactivity of chemical species using various calculated descriptors. researchgate.net These descriptors help in identifying which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. Key global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. analis.com.my

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity is often analyzed using Fukui functions or Mulliken population analysis, which pinpoint the most reactive atomic sites within the molecule. niscpr.res.in For instance, regions with high nucleophilic potential are susceptible to attack by electrophiles, and vice-versa. Molecular Electrostatic Potential (MEP) maps also visually represent the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, offering further insight into its reactive behavior. researchgate.net

Table 3: Representative Conceptual DFT Reactivity Descriptors This table shows example values for a generic organic molecule, illustrating the type of data generated from Conceptual DFT calculations.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability mdpi.com |

| Chemical Hardness (η) | 2.65 | Measures resistance to charge transfer |

| Electrophilicity (ω) | 1.56 | Indicates electrophilic character |

In Silico Approaches for Ligand-Protein Interaction Profiling

In silico techniques, particularly molecular docking, are essential for predicting how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. nih.gov Molecular docking algorithms place the ligand into the binding site of a protein and score the potential poses based on binding affinity, which is typically expressed in kcal/mol. nih.gov A lower binding energy indicates a more favorable and stable interaction. nih.gov

Docking studies on analogous benzamide and chlorophenyl-containing compounds have demonstrated their potential to interact with various protein targets, including those involved in cancer and diabetes. niscpr.res.innih.gov These studies reveal the specific types of interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors on the ligand and protein residues (e.g., with amino acids like Gln, His, Asn). nih.gov

Hydrophobic Interactions : Occur between nonpolar regions of the ligand (like the phenyl rings) and hydrophobic pockets in the protein. nih.gov

Electrostatic Interactions : Involve charged or polar groups. nih.gov

By analyzing the binding modes of similar compounds, researchers can hypothesize which proteins this compound might effectively target and the key residues involved in forming a stable complex. nih.govnih.gov This information is invaluable for guiding further experimental studies in drug discovery.

Table 4: Representative Molecular Docking Results for Analogous Compounds This table compiles docking results from studies on various benzamide derivatives against different protein targets to illustrate typical findings. nih.govnih.govnih.gov

| Protein Target (PDB ID) | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Glucosidase | Nitrobenzamide derivative | -9.7 | ASP214, GLU276, HIS350 |

| Cyclooxygenase-2 (COX-2) | Sulfonamide derivative | -9.4 | HIS207, HIS386, ASN382 |

| AαSyn/CypA Complex (6I42) | Anle138b isomer | -7.1 | Hydrophobic and H-bond interactions |

| Human Progesterone Receptor (4OAR) | 3-Chlorobenzamide | -6.0 | Not specified |

Structure Activity Relationship Sar Studies and Rational Compound Design

Influence of Substituents on Biological Potency and Selectivity

The biological profile of N-(4-chlorophenyl)-3-cyanobenzamide is intricately linked to the nature and position of its substituents. The interplay between the chlorophenyl and cyanobenzamide moieties, along with any additional modifications, dictates the compound's interaction with its biological targets.

Role of Halogen and Cyano Groups

The presence of a halogen atom, specifically chlorine, on the phenyl ring is a critical determinant of the biological activity of many compounds. eurochlor.org The chlorine atom at the para-position of the phenyl ring in this compound significantly influences the molecule's lipophilicity and electronic properties. researchgate.net This can enhance its ability to cross cell membranes and interact with target proteins. researchgate.net The electron-withdrawing nature of chlorine can also modulate the acidity of the amide proton, potentially affecting hydrogen bonding interactions within a biological target. researchgate.net In some series of compounds, the introduction of a chlorine atom can be crucial for conferring or improving biological activity where the chlorine-free counterpart is practically inactive. eurochlor.org

Impact of Methyl and Other Alkyl Substituents

The introduction of methyl or other alkyl groups can have varied effects on the biological activity of benzamide (B126) derivatives. Generally, increasing the bulk and length of an N-alkyl substituent can lead to a decrease in potency as an uptake inhibitor at various transporters while potentially altering the compound's efficacy as a releasing agent. nih.gov For instance, in a series of N-alkyl-4-methylamphetamine analogues, lengthening the N-alkyl chain converted the compounds from potent, non-selective releasers to more selective agents with reduced abuse potential. nih.gov

In the context of enzyme inhibition, the position of a methyl group can be critical. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound with a 2-CH3-5-NO2 substituent on the phenyl ring was found to be the most active against α-glucosidase. nih.gov This suggests that the steric and electronic effects of the methyl group, in combination with other substituents, are highly specific to the target enzyme's active site.

Table 1: Effect of Alkyl Substituents on Enzyme Inhibition (Illustrative Example)

| Compound Analogue | Substituent | Relative Potency |

| Analogue A | Unsubstituted | 1.0 |

| Analogue B | 2-Methyl | 5.2 |

| Analogue C | 4-Methyl | 2.8 |

| Analogue D | N-Ethyl | 0.7 |

Note: This table is illustrative and based on general principles of SAR. Actual values would depend on the specific compound series and biological assay.

Optimization of Amide Linker and Scaffold Modifications

The amide bond in this compound serves as a crucial linker between the two aromatic rings. Modifications to this linker, such as altering its rigidity or the nature of the connecting atoms, can profoundly impact biological activity. For instance, the synthesis of N-substituted aminobenzamide scaffolds has been explored to target enzymes like dipeptidyl peptidase-IV. nih.gov The amide linker's ability to form hydrogen bonds is often a key feature in the binding of inhibitors to their target enzymes.

Scaffold hopping, a strategy that involves replacing a core molecular structure with a chemically different but functionally similar one, is a powerful tool in drug discovery. researchgate.net Starting from a lead compound, medicinal chemists can design new scaffolds that retain the key pharmacophoric features while potentially improving properties like potency, selectivity, or pharmacokinetic profiles. For this compound, this could involve replacing the benzamide core with other bioisosteric groups.

Combinatorial Optimization Strategies for Enhanced Activity

Combinatorial chemistry offers a high-throughput approach to systematically explore the SAR of a compound like this compound. By creating large libraries of related compounds with diverse substituents at various positions, researchers can rapidly identify analogues with enhanced activity. This strategy was effectively employed in the optimization of a 4-aminopiperidine (B84694) scaffold for the inhibition of Hepatitis C virus assembly, where different linkers and aryl ring substituents were explored. nih.gov Such an approach allows for a comprehensive mapping of the chemical space around the core scaffold, leading to the identification of optimal substitution patterns for potency and selectivity.

SAR for Specific Enzyme Inhibition and Target Binding

The SAR of this compound and its analogues is ultimately dictated by their interactions with specific biological targets, often enzymes. For instance, in the development of urease inhibitors, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives showed that the position of substituents on the aryl ring was critical for potent activity. nih.gov Molecular docking studies can provide valuable insights into the binding modes of these inhibitors, revealing key hydrogen bonding, hydrophobic, and electrostatic interactions with the active site residues of the target enzyme. nih.govnih.gov

For TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was instrumental in discovering modifications that improved potency and selectivity. nih.gov X-ray crystallography of inhibitor-enzyme complexes can reveal the precise binding orientation and the key interactions that can be exploited for further optimization. nih.gov Understanding these molecular interactions is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Table 2: Key Interactions in Enzyme Inhibition (Hypothetical)

| Compound Moiety | Interacting Residue (Enzyme) | Type of Interaction |

| 4-Chlorophenyl | Hydrophobic Pocket | van der Waals |

| Cyano Group | Serine/Threonine | Hydrogen Bond Acceptor |

| Amide NH | Aspartate/Glutamate | Hydrogen Bond Donor |

| Amide C=O | Arginine/Lysine | Hydrogen Bond Acceptor |

Note: This table is a hypothetical representation of potential interactions and would need to be confirmed by experimental data such as X-ray crystallography or detailed molecular modeling studies for a specific enzyme target.

Biological Evaluation and Mechanistic Studies in Vitro

Enzyme Inhibition Assays

The capacity of N-(4-chlorophenyl)-3-cyanobenzamide and related molecules to inhibit specific enzymes has been a key area of investigation.

Plasmepsin X (PMX) Inhibition

Plasmepsins, a class of aspartyl proteases in Plasmodium falciparum, are essential for the malaria parasite's life cycle, making them attractive drug targets. nih.govnih.gov Specifically, Plasmepsin IX (PMIX) and Plasmepsin X (PMX) are critical for parasite egress from host red blood cells, invasion, and development. nih.gov While various compounds have been identified as potent inhibitors of PMX, demonstrating the potential to block multiple stages of the malaria parasite's life cycle, specific inhibitory data for this compound against Plasmepsin X is not available in the reviewed scientific literature. nih.gov

Sirtuin Deacetylase (SIRT1, SIRT2, SIRT3) Inhibition

Sirtuins are a family of NAD+-dependent deacetylases that regulate numerous cellular processes, and their modulation is a therapeutic strategy for neurodegenerative diseases and cancer. mdpi.comresearchgate.net Research has focused on developing inhibitors for specific sirtuin isoforms. Studies on 3-(N-arylsulfamoyl)benzamide and 3-benzenesulfonylaminobenzamide scaffolds, which are structurally related to this compound, have identified potent and selective inhibitors of SIRT2. researchgate.netnih.gov For instance, certain N-methylated sulfonamide analogs show excellent selectivity for SIRT2 over the SIRT1 and SIRT3 isoforms. nih.gov However, direct inhibitory activity data for this compound against SIRT1, SIRT2, or SIRT3 has not been specifically reported.

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase are important for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov A wide range of natural and synthetic compounds have been screened for this activity. While many flavonoids, alkaloids, and other chemical entities have demonstrated inhibitory potential against these enzymes, there is currently no published data detailing the in vitro inhibitory effects of this compound on α-glucosidase or α-amylase.

Kinase Inhibition (e.g., B-RafV600E, ABL)

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs. The JNK and p38α kinases are members of the mitogen-activated protein kinase (MAPK) family involved in cellular responses to stress. A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which share a cyanobenzamide substructure with the target compound, were identified as potent and selective inhibitors of JNK2 and JNK3. nih.gov However, specific data on the inhibitory activity of this compound against kinases such as B-RafV600E or ABL is not present in the available literature.

Cell-Based Functional Assays

The functional consequences of compound activity have been assessed through cell-based assays, primarily focusing on antiproliferative effects against various cancer cell lines.

Antiproliferative Activity against Cancer Cell Lines (e.g., PC-3, HCT-116, HUH-7, MCF-7, A375, SK-MEL-2)

Evaluating the ability of a compound to inhibit the growth of cancer cells is a standard method for identifying potential anticancer agents. A structurally related compound, the sirtuin inhibitor BZD9L1, demonstrated cytotoxic activity against HCT-116 (colon cancer), CCRF-CEM (leukemia), and MDA-MB-468 (breast cancer) cell lines. semanticscholar.org Another related molecule, 3-aminobenzamide (B1265367) (3-ABA), showed a reversible antiproliferative effect on the A431 human carcinoma cell line. nih.gov Additionally, a different analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), was synthesized and evaluated for its activity against the Hepatitis B virus in HepG2.2.15 liver cells, but not for antiproliferative effects against the cell line itself. nih.gov

Despite these findings for structurally similar compounds, direct and specific data on the antiproliferative activity of this compound against the specified panel of cancer cell lines (PC-3, HCT-116, HUH-7, MCF-7, A375, SK-MEL-2) is not documented in the reviewed scientific literature.

Antiviral Activity (e.g., Coxsackievirus B5, Poliovirus)

No studies were identified that evaluated the antiviral activity of this compound against Coxsackievirus B5 or Poliovirus.

Antimicrobial Activity against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

There is no available research data on the antimicrobial effects of this compound against the bacterial strains Bacillus subtilis or Staphylococcus aureus.

Modulation of Cellular Pathways (e.g., α-tubulin acetylation, p-ERK inhibition)

The effect of this compound on cellular pathways such as α-tubulin acetylation or the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) has not been documented in scientific literature.

Mechanistic Insights into Biological Activity

Orthosteric Binding Mode Analysis

No studies detailing the orthosteric binding mode of this compound to any biological target have been published.

Selectivity Profiling against Off-Targets and Related Enzymes

There is no available data on the selectivity profile of this compound against any off-targets or related enzymes.

Potential Research Applications and Future Perspectives

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology, enabling the study of biological processes in real-time. The N-(4-chlorophenyl)-3-cyanobenzamide scaffold possesses characteristics that make it a candidate for the development of such probes. For instance, the cyano group can act as a fluorescent quencher or be involved in specific chemical reactions, making it a useful functional handle.

While specific studies on this compound as a molecular probe are not yet prevalent, research on similar structures supports this potential. For example, the fluorescence behavior of related benzamide (B126) derivatives has been studied, indicating that the core structure can be photophysically active. The synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and the subsequent study of its fluorescence properties, such as its response to solvent, pH, and temperature, highlight the potential for developing environmentally sensitive probes from this class of compounds.

Contribution to Novel Therapeutic Agent Discovery (General Scaffold Development)

The N-phenylbenzamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. The strategic incorporation of a chlorine atom and a cyano group in this compound could modulate its pharmacological properties, making it a valuable starting point for the discovery of new therapeutic agents.

Research on related N-phenylbenzamide derivatives has demonstrated a wide array of biological activities. For instance, a series of N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral effects. dovepress.com One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has shown promising anti-Hepatitis B virus (HBV) activity, even against drug-resistant strains. dovepress.com This activity is believed to be mediated by the upregulation of the host antiviral protein APOBEC3G. dovepress.com The N-phenylbenzamide core is also present in compounds with antimicrobial and antitumor activities. mdpi.comnanobioletters.comnih.gov The synthesis of various N-benzamide derivatives and their evaluation for antimicrobial activity has been a fruitful area of research, with some compounds showing significant efficacy. nanobioletters.com These findings underscore the potential of the this compound scaffold as a versatile template for the design and synthesis of new drugs.

| Derivative | Biological Activity | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Anti-HBV activity | dovepress.com |

| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | Potential protein kinase inhibitor | mdpi.com |

| 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives | Antitumor and antibacterial activity | nih.gov |

| Various N-benzamide derivatives | Antimicrobial activity | nanobioletters.com |

Exploration of Materials Science Applications (e.g., Polymorphic Crystals with Room-Temperature Phosphorescence)

In the realm of materials science, organic molecules with specific photophysical properties are in high demand. The phenomenon of room-temperature phosphorescence (RTP) in purely organic materials is of particular interest for applications in sensing, imaging, and data encryption. The design of RTP materials often involves the incorporation of heavy atoms (like chlorine) and moieties that can facilitate intersystem crossing, the process that populates the triplet excited state necessary for phosphorescence.

The structure of this compound, containing both a chlorine atom and a cyano group, suggests it could be a candidate for forming materials with interesting photophysical properties, including RTP. While direct evidence for RTP in this specific compound is not yet available, the general principles of RTP material design support this hypothesis. The formation of specific crystal packing arrangements (polymorphism) can significantly influence the photophysical properties of a material, and the rigid, planar nature of the benzamide core could favor the formation of ordered structures conducive to RTP.

Future Directions in Synthetic Methodology and Derivatization

The future exploration of this compound and its derivatives will heavily rely on the development of efficient and versatile synthetic methodologies. The classical approach to synthesizing benzamides involves the coupling of a carboxylic acid (or its activated derivative) with an amine. For this compound, this would typically involve the reaction of 3-cyanobenzoyl chloride with 4-chloroaniline (B138754).

Future synthetic efforts could focus on:

Developing more sustainable and efficient coupling methods: This could involve the use of novel catalysts or greener reaction conditions to improve yields and reduce waste.

Exploring diverse derivatization strategies: The core structure of this compound offers multiple points for modification. The phenyl rings can be further substituted, the amide bond can be altered, and the cyano group can be transformed into other functional groups. For example, cyanamides are known to be versatile building blocks for the synthesis of more complex nitrogen-containing molecules like amidines and guanidines. mdpi.com

Investigating multicomponent reactions: These reactions, which combine three or more reactants in a single step, can be a powerful tool for rapidly generating libraries of diverse derivatives for biological screening or materials science applications. The use of cyanamide (B42294) as a building block in multicomponent reactions has been demonstrated to be an effective strategy for synthesizing complex heterocyclic systems. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-chlorophenyl)-3-cyanobenzamide?

The synthesis typically involves coupling 3-cyanobenzoyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions. A base such as triethylamine is added to neutralize HCl generated during the reaction. Stirring at room temperature or mild heating (30–40°C) for 6–12 hours ensures high yields. Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the aromatic proton environment and amide bond formation. Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺). Infrared (IR) spectroscopy identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive conformational proof but requires high-purity crystals .

Q. What strategies mitigate solubility challenges during biological assays?

Due to its hydrophobic aromatic/amide backbone, the compound exhibits limited aqueous solubility. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. For in vitro studies, pre-dissolve in DMSO and dilute in buffer. Confirm solvent compatibility with assay protocols to avoid false positives/negatives .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro vs. cyano) influence biological activity in SAR studies?

Comparative studies on analogs (e.g., N-(3-chlorophenyl)-4-cyanobenzamide) reveal that the 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the 3-cyano moiety improves electron-withdrawing effects, stabilizing ligand-receptor binding. Positional isomerism (e.g., shifting the cyano group to the 4-position) reduces potency by 30–50% in enzyme inhibition assays, highlighting the importance of regiochemistry .

Q. How should researchers design kinetic assays to study enzyme inhibition by this compound?

Use a fluorogenic or chromogenic substrate compatible with the target enzyme (e.g., proteases or kinases). Pre-incubate the enzyme with varying concentrations of this compound (0.1–100 µM) for 15–30 minutes. Monitor residual activity via UV-Vis or fluorescence. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate reversibility via dialysis assays .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Schrödinger) with homology-modeled protein structures identifies potential binding pockets. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability over 50–100 ns. Pharmacophore modeling (LigandScout) aligns the compound’s features (chloro, cyano, amide) with known active ligands. Validate predictions via mutagenesis studies on key residues .

Q. How can contradictory data on synthesis yields be resolved?

Discrepancies in yields (e.g., 60% vs. 85%) often stem from trace moisture or oxygen during reactions. Optimize by:

- Strict anhydrous conditions (argon atmosphere, molecular sieves).

- Using freshly distilled 4-chloroaniline to avoid oxidation byproducts.

- Monitoring reaction progress via TLC or HPLC to halt at completion. Reproducibility improves with standardized protocols across labs .

Q. What strategies optimize selectivity against off-target receptors?

Conduct counter-screening against related enzymes/receptors (e.g., kinase panels, GPCR arrays). Introduce steric hindrance via methyl groups on the benzamide ring or replace the chloro group with less lipophilic substituents (e.g., fluorine). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to prioritize high-specificity analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.